molecular formula C15H24ClNO2 B4440137 (E)-N,N-diethyl-4-(2-methoxyphenoxy)but-2-en-1-amine;hydrochloride

(E)-N,N-diethyl-4-(2-methoxyphenoxy)but-2-en-1-amine;hydrochloride

Cat. No.: B4440137
M. Wt: 285.81 g/mol
InChI Key: WUBBBHOMBYEJHT-HRNDJLQDSA-N
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Description

(E)-N,N-diethyl-4-(2-methoxyphenoxy)but-2-en-1-amine;hydrochloride is a synthetic organic compound. It is characterized by the presence of a methoxyphenoxy group attached to a butenylamine backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N,N-diethyl-4-(2-methoxyphenoxy)but-2-en-1-amine typically involves the following steps:

    Formation of the butenylamine backbone: This can be achieved through a reaction between an appropriate alkene and an amine under controlled conditions.

    Attachment of the methoxyphenoxy group: This step involves the reaction of the intermediate with a methoxyphenol derivative, often facilitated by a coupling reagent.

    Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of (E)-N,N-diethyl-4-(2-methoxyphenoxy)but-2-en-1-amine;hydrochloride may involve:

    Batch or continuous flow reactors: To ensure consistent quality and yield.

    Purification steps: Such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(E)-N,N-diethyl-4-(2-methoxyphenoxy)but-2-en-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives with altered functional groups.

    Substitution: The methoxyphenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups.

Scientific Research Applications

(E)-N,N-diethyl-4-(2-methoxyphenoxy)but-2-en-1-amine;hydrochloride has various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a ligand in receptor studies.

    Medicine: Investigated for potential therapeutic effects or as a precursor to pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (E)-N,N-diethyl-4-(2-methoxyphenoxy)but-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to specific receptors to modulate biological pathways.

    Enzymes: Inhibition or activation of enzymes involved in metabolic processes.

    Pathways: Alteration of signaling pathways to achieve desired effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-N,N-diethyl-4-(2-hydroxyphenoxy)but-2-en-1-amine: Similar structure but with a hydroxy group instead of a methoxy group.

    (E)-N,N-diethyl-4-(2-chlorophenoxy)but-2-en-1-amine: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

(E)-N,N-diethyl-4-(2-methoxyphenoxy)but-2-en-1-amine;hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. The methoxy group, in particular, can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

(E)-N,N-diethyl-4-(2-methoxyphenoxy)but-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-4-16(5-2)12-8-9-13-18-15-11-7-6-10-14(15)17-3;/h6-11H,4-5,12-13H2,1-3H3;1H/b9-8+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBBBHOMBYEJHT-HRNDJLQDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC=CCOC1=CC=CC=C1OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C/C=C/COC1=CC=CC=C1OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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